molecular formula C13H15FO2 B13677610 Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate

Cat. No.: B13677610
M. Wt: 222.25 g/mol
InChI Key: ZTCFIUSIOXNFDF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate is a fluorinated aromatic ester characterized by a cyclopropyl substituent at the 4-position and a fluorine atom at the 2-position of the phenyl ring. This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl (4-bromo-2-fluorophenyl)acetate and cyclopropylboronic acid under inert conditions . The reaction employs tricyclohexylphosphine and potassium phosphate as key reagents, achieving moderate efficiency. The cyclopropyl group introduces steric bulk and lipophilicity, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate

InChI

InChI=1S/C13H15FO2/c1-2-16-13(15)8-11-6-5-10(7-12(11)14)9-3-4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

ZTCFIUSIOXNFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C2CC2)F

Origin of Product

United States

Preparation Methods

Cyclopropylation of Ethyl 2-(4-bromo-2-fluorophenyl)acetate

This method involves the transformation of ethyl 2-(4-bromo-2-fluorophenyl)acetate into the cyclopropyl derivative by replacing the bromine atom with a cyclopropyl group.

Step Reaction Conditions Yield Notes
Hydrolysis of (4-bromo-2-fluorophenyl)acetonitrile to ethyl (4-bromo-2-fluorophenyl)acetate Reflux with hydrochloric acid in ethanol for 15 h; neutralization with saturated sodium hydrogencarbonate; extraction and purification by silica gel chromatography 70% Produces ethyl (4-bromo-2-fluorophenyl)acetate with high purity confirmed by 1H-NMR
Cyclopropylation of ethyl (4-bromo-2-fluorophenyl)acetate Reaction with cyclopropyl lithium or cyclopropyl organometallic reagent (details not fully disclosed in source) 82% General procedure involves lithiation at -78 °C followed by reaction with ethyl-1-imidazole carboxylate, quenching, and chromatographic purification

This pathway is advantageous due to relatively high yields and the use of common reagents. The cyclopropyl group introduction is facilitated by organolithium intermediates, which are highly reactive and selective under low temperature conditions.

Multi-Step Synthesis via Cyclopropyl-2-(2-fluorophenyl)ethyl Ketone Intermediate

A patented method describes a multi-step synthesis starting from 2-fluorophenylacetic acid ethyl ester, proceeding through cyclopropyl-2-(2-fluorophenyl)ethyl ketone, and further bromination or functionalization steps.

Step Reagents & Conditions Yield Notes
Formation of cyclopropyl-2-(2-fluorophenyl)ethyl ketone 2-fluorophenylacetic acid ethyl ester reacted with cyclopropane carbonyl chloride in presence of triethylamine in 1,4-dioxane or DMF, stirred at 30-50 °C for 8 h, followed by acidification and reflux 90-91% High yield ketone intermediate, key for further functionalization
Bromination of ketone intermediate N-Bromosuccinimide (NBS) and diisopropyl azodicarboxylate in hexanaphthene or trichloromethane at 20-25 °C for 6-8 h 82-83% Produces bromo-substituted cyclopropyl-2-(2-fluorophenyl)ethyl ketone, purified by column chromatography with >96% HPLC purity

This method allows for selective functionalization enabling further synthetic modifications, such as conversion to the ethyl acetate derivative.

Reaction Mechanisms and Conditions

  • Lithiation and Nucleophilic Addition: The use of lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) deprotonates the phenylacetic ester, generating a nucleophilic species that reacts with electrophiles like ethyl-1-imidazole carboxylate to introduce the cyclopropyl substituent.

  • Acid-Catalyzed Hydrolysis: Hydrolysis of nitrile to ester is conducted under reflux with hydrochloric acid in ethanol, followed by neutralization and extraction, providing the ethyl ester precursor.

  • Bromination: Radical bromination using N-bromosuccinimide (NBS) and initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperatures (20-90 °C) leads to selective bromination at the benzylic position, facilitating further substitution reactions.

Summary Data Table of Key Preparation Steps

Compound/Intermediate Starting Material Key Reagents Conditions Yield Purification Reference
Ethyl (4-bromo-2-fluorophenyl)acetate (4-bromo-2-fluorophenyl)acetonitrile HCl, ethanol Reflux 15 h 70% Silica gel chromatography
This compound Ethyl (4-bromo-2-fluorophenyl)acetate LiHMDS, ethyl-1-imidazole carboxylate -78 °C to RT, 3 h 82% Silica gel chromatography
Cyclopropyl-2-(2-fluorophenyl)ethyl ketone 2-fluorophenylacetic acid ethyl ester Cyclopropane carbonyl chloride, triethylamine 30-50 °C, 8 h reflux ~91% Filtration, extraction
Bromo-cyclopropyl-2-(2-fluorophenyl)ethyl ketone Cyclopropyl-2-(2-fluorophenyl)ethyl ketone NBS, diisopropyl azodicarboxylate 20-25 °C, 6-8 h 82-83% Column chromatography

Additional Notes on Purity and Characterization

  • Purity of intermediates and final compounds is typically confirmed by High-Performance Liquid Chromatography (HPLC), with purities exceeding 95% reported.
  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, is used to confirm structural integrity.
  • Chromatographic purification (silica gel column chromatography or recrystallization) is essential to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Hydrolysis: 2-(4-Cyclopropyl-2-fluorophenyl)acetic acid and ethanol.

    Reduction: 2-(4-Cyclopropyl-2-fluorophenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs that target specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Ethyl 2-(2,4-Difluorophenyl)acetate

Structure and Synthesis : This analog replaces the cyclopropyl group with a second fluorine atom at the 4-position. Its crystal structure (solved using SHELX software) reveals supramolecular synthons stabilized by C-H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.814 Å) .
Key Differences :

  • Lipophilicity : The difluoro substitution reduces LogP (estimated ~2.5) compared to the cyclopropyl analog (estimated ~3.1), impacting membrane permeability.
  • Synthetic Accessibility: No yield data is provided, but the absence of a cyclopropyl group simplifies synthesis by avoiding boronic acid coupling.

Ethyl 2-(4-Fluorophenoxy)acetate

Structure and Synthesis: Features a phenoxy group instead of the cyclopropyl moiety. A high-yield synthesis (up to 95.6%) is reported via nucleophilic substitution or esterification . Key Differences:

  • Polarity : The ether oxygen increases polarity (LogP ~2.0), enhancing water solubility but reducing lipid bilayer penetration.
  • Reactivity: The phenoxy group may participate in oxidative metabolic pathways, unlike the inert cyclopropyl ring.

Ethyl 2-Cyano-2-(4-fluorophenyl)acetate

Structure and Properties: Incorporates a cyano group at the α-position, significantly altering electronic properties. The cyano group increases electrophilicity (LogP = 1.996) and may enhance interactions with biological targets . Key Differences:

  • Stability: The electron-withdrawing cyano group may reduce ester hydrolysis rates compared to the parent compound.

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

Structure and Crystallography : A benzofuran-based analog with bromo and sulfinyl substituents. Its crystal structure is stabilized by aromatic π-π interactions and C-H⋯O hydrogen bonds, similar to the cyclopropyl derivative .
Key Differences :

  • Synthetic Challenges : Bromo and sulfinyl groups require multi-step synthesis, contrasting with the cyclopropyl analog’s one-step coupling.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield LogP Notable Properties
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate C₁₃H₁₅FO₂ 4-Cyclopropyl, 2-F Not reported ~3.1* High lipophilicity, Suzuki coupling
Ethyl 2-(2,4-difluorophenyl) acetate C₁₀H₁₀F₂O₂ 2-F, 4-F Not reported ~2.5 Crystal packing via π-π interactions
Ethyl 2-(4-fluorophenoxy)acetate C₁₀H₁₁FO₃ 4-Fluorophenoxy Up to 95.6% ~2.0 High polarity, efficient synthesis
Ethyl 2-cyano-2-(4-fluorophenyl)acetate C₁₁H₁₀FNO₂ 4-F, α-cyano Not reported 1.996 Electrophilic α-carbon

*LogP estimated via analogy to similar esters.

Key Findings and Implications

  • Substituent Effects: Cyclopropyl groups enhance lipophilicity and metabolic stability, whereas fluorophenoxy or cyano groups modify polarity and reactivity.
  • Synthetic Efficiency: Palladium-catalyzed coupling (cyclopropyl analog) is versatile but may require optimization for yield, while phenoxy derivatives achieve higher efficiency.
  • Crystallography : π-π interactions and hydrogen bonding are common across analogs, but steric bulk from cyclopropyl may alter packing motifs .

Biological Activity

Ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and a comprehensive analysis of its effects.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and fluorophenyl substituents, which may contribute to its biological activity. The presence of these groups can influence the compound's interaction with biological targets, enhancing its efficacy against various diseases.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on several cancer cell lines, including melanoma and pancreatic cancer. The compound demonstrated significant antiproliferative activity, with IC50 values indicating strong efficacy against these malignancies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
Melanoma (A375)5.0Apoptosis induction
Pancreatic (PANC-1)4.5Cell cycle arrest
Chronic Myeloid Leukemia (K562)3.8Apoptosis and G0/G1 arrest

Case Study: Efficacy in Animal Models

In vivo studies using xenograft models have shown that this compound significantly reduces tumor growth. One study reported a reduction in tumor volume by approximately 60% after treatment over four weeks, suggesting robust antitumor activity.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary bioassays revealed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The introduction of halogen substituents has been shown to enhance the antimicrobial activity of similar compounds, indicating a potential structure-activity relationship that warrants further investigation.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in sensitive cell lines, preventing proliferation.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to increased permeability and eventual cell death.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate?

The compound is synthesized via a two-step protocol:

  • Step 1 : Esterification of (4-bromo-2-fluorophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature, yielding ethyl (4-bromo-2-fluorophenyl)acetate (95.8% yield).
  • Step 2 : Suzuki-Miyaura cross-coupling with cyclopropylboronic acid under palladium(II) acetate catalysis, tricyclohexylphosphine ligand, and potassium phosphate base in toluene/water at 100°C for 2 hours (95% yield). Purification involves extraction with ethyl acetate .

Q. How is the compound purified post-synthesis?

Post-reaction, the mixture is cooled, diluted with water, and extracted three times with ethyl acetate. The organic layers are combined, dried (e.g., Na₂SO₄), and concentrated. Further purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol, monitored by TLC (e.g., using iodine or UV visualization) .

Q. What spectroscopic and analytical methods are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1740 cm⁻¹) and aromatic C-F stretches.
  • X-ray Crystallography : For definitive structural confirmation (e.g., bond lengths, angles) if single crystals are obtained .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step for higher yields?

Key variables include:

  • Catalyst system : Testing Pd(OAc)₂ with alternative ligands (e.g., SPhos, XPhos) to improve catalytic efficiency.
  • Solvent/base combinations : Replacing toluene/water with dioxane or THF and using cesium carbonate for enhanced solubility.
  • Reaction monitoring : Employing in-situ techniques like Raman spectroscopy to track boronic acid consumption.
  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield .

Q. How can contradictions in reported spectroscopic data (e.g., melting points, NMR shifts) be resolved?

  • Cross-validation : Compare data across multiple techniques (e.g., XRD for crystal structure vs. computational DFT predictions).
  • Solvent effects : Document the solvent used for melting point determination (e.g., DSC vs. capillary method).
  • Impurity profiling : Use HPLC or LC-MS to identify by-products (e.g., de-esterified acids or unreacted boronic acid) that may skew results .

Q. What methodologies are used to assess the compound’s bioactivity in medicinal chemistry?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or receptor-binding studies (radioligand displacement).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with other substituents) to evaluate pharmacophore requirements.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to target proteins (e.g., comparing fluorophenyl interactions) .

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